molecular formula C13H19N B1526776 2-benzyl-N-methylcyclopentan-1-amine CAS No. 1292083-55-6

2-benzyl-N-methylcyclopentan-1-amine

Cat. No. B1526776
M. Wt: 189.3 g/mol
InChI Key: JNZXFGOAOGHIRV-UHFFFAOYSA-N
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Description

2-benzyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 g/mol .


Synthesis Analysis

The synthesis of amines like 2-benzyl-N-methylcyclopentan-1-amine can be achieved through various methods. One such method involves the amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols using a Mn (I) pincer catalyst . The reaction offers low catalyst loadings and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-benzyl-N-methylcyclopentan-1-amine can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the presence of primary and secondary amines . Additionally, 1H NMR spectra can be used to determine the structure of the amine .


Chemical Reactions Analysis

Amines, including 2-benzyl-N-methylcyclopentan-1-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Furthermore, amines can undergo various reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be determined using various techniques. For instance, the infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra of amines show the hydrogens attached to an amine at 0.5-5.0 ppm .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study described the asymmetric synthesis of functionalized cyclopentanones through a multicatalytic process involving a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin reaction. This method highlights the utility of secondary amines in facilitating enantioselective synthesis, suggesting a potential application of "2-benzyl-N-methylcyclopentan-1-amine" in similar asymmetric synthesis processes (Lathrop & Rovis, 2009).

Enzyme Catalysis

Another study explored the resolution of chiral acyl donors catalyzed by Candida antarctica lipase B using benzyl amine as a nucleophile. The use of benzyl amine increased the enantiomeric ratio significantly, demonstrating its effectiveness in enzymatic resolution processes. This suggests that derivatives like "2-benzyl-N-methylcyclopentan-1-amine" could have applications in enzymatic catalysis for producing enantiomerically pure compounds (García-Urdiales et al., 2009).

Palladium-Catalyzed Amination

A study on amination reactions of aryl halides mediated by palladium/imidazolium salt systems highlighted the role of nitrogen-containing substrates. The effectiveness of the system with various nitrogen-containing reagents points to the potential of "2-benzyl-N-methylcyclopentan-1-amine" in palladium-catalyzed cross-coupling reactions to synthesize N-aryl-substituted compounds (Grasa et al., 2001).

Nanoparticle Synthesis

The synthesis of gold nanoparticles using aromatic amines, which act as both reductants and capping agents, showcases the importance of amines in nanomaterial synthesis. Amines like "2-benzyl-N-methylcyclopentan-1-amine" could be explored for similar applications in creating metal nanoparticles with specific properties (Subramaniam et al., 2005).

Drug Development

A study on the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles highlights the transformation of a primary amine function to improve drug properties. This underscores the potential of modifying compounds like "2-benzyl-N-methylcyclopentan-1-amine" for the development of novel therapeutic agents with enhanced solubility and bioavailability (Bradshaw et al., 2002).

Safety And Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use only in a well-ventilated area and to avoid release to the environment .

Future Directions

While specific future directions for 2-benzyl-N-methylcyclopentan-1-amine are not mentioned in the search results, research into the synthesis and properties of amines is ongoing. For instance, recent studies have explored the synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines , and the presence and role of 2-phenethylamines in medicinal chemistry .

properties

IUPAC Name

2-benzyl-N-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXFGOAOGHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-methylcyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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